molecular formula C26H24ClNO B297659 N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Cat. No. B297659
M. Wt: 401.9 g/mol
InChI Key: NWLIYNWTXQKZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, leading to a reduction in the production of inflammatory cytokines and the proliferation of cancer cells. N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has also been shown to bind to specific receptors in the body, leading to a downstream signaling cascade that results in the desired therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. The compound has also been shown to inhibit tumor growth, leading to a reduction in cancer cell proliferation. N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has been shown to have a high selectivity for specific receptors in the body, leading to minimal off-target effects.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has several advantages for lab experiments. It has a well-defined chemical structure, making it easy to synthesize and purify. The compound has been extensively studied, and its mechanism of action is well-understood. N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has also been shown to have potent therapeutic effects, making it a promising candidate for further research.
However, there are also some limitations to using N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X in lab experiments. The compound is not readily available commercially, and its synthesis can be time-consuming and expensive. The compound also has a low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X. One area of interest is the development of new synthetic routes to improve yield and purity. Another area of interest is the optimization of the compound's properties, such as solubility and bioavailability, to improve its effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X and its potential therapeutic applications. Finally, the development of new derivatives of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X with improved properties may lead to the discovery of even more potent and selective compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X involves a multi-step process starting from commercially available starting materials. The process involves the use of different reagents and catalysts to achieve the desired product. The final compound is obtained through a purification process, which involves the use of chromatography techniques. The synthesis of N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has been optimized to improve yield and purity, making it a viable option for research purposes.

Scientific Research Applications

N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. The compound has been tested in vitro and in vivo, and the results have been promising. N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide X has also been studied for its potential use as a diagnostic tool, as it has been shown to bind to specific receptors in the body.

properties

Product Name

N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Molecular Formula

C26H24ClNO

Molecular Weight

401.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C26H24ClNO/c1-15(2)22-23-16-9-3-5-11-18(16)24(19-12-6-4-10-17(19)23)25(22)26(29)28-21-14-8-7-13-20(21)27/h3-15,22-25H,1-2H3,(H,28,29)

InChI Key

NWLIYNWTXQKZHU-UHFFFAOYSA-N

SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5Cl

Canonical SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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